dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
Description
DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, benzoyl, and dithiole
Properties
Molecular Formula |
C28H27NO7S3 |
|---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
dimethyl 2-[1-(3,5-dimethoxybenzoyl)-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H27NO7S3/c1-14-8-9-18-19(10-14)29(24(30)15-11-16(33-4)13-17(12-15)34-5)28(2,3)23(37)20(18)27-38-21(25(31)35-6)22(39-27)26(32)36-7/h8-13H,1-7H3 |
InChI Key |
CJDBWASLTDPUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC(=CC(=C4)OC)OC)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. One common synthetic route starts with the preparation of 3,5-dimethoxybenzoyl chloride, which undergoes a series of reactions including condensation, cyclization, and thiolation to form the final product . The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
Research indicates that compounds similar to dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate exhibit significant biological activities. Some of these activities include:
- Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell growth. Its structural similarities to known anticancer agents suggest potential efficacy in cancer treatment.
- Antimicrobial Effects : Similar compounds have shown antimicrobial activity, indicating that this compound may also possess such properties.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic synthesis techniques. Understanding its mechanism of action is crucial for optimizing its use in therapeutic applications. Interaction studies are essential for elucidating how this compound interacts with biological targets.
Case Study 1: Anticancer Screening
In a study conducted on multicellular spheroids, researchers screened a library of compounds to identify novel anticancer agents. This compound was among the candidates that exhibited promising results in inhibiting tumor growth .
Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial properties of various dithiole derivatives. The results indicated that compounds with structural similarities to this compound showed significant antimicrobial activity against several bacterial strains.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with various molecular targets and pathways. The compound’s methoxy and benzoyl groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can affect enzyme activity and cellular processes. The dithiole moiety is known to interact with metal ions and can influence redox reactions within cells .
Comparison with Similar Compounds
DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with similar compounds such as:
3,5-Dimethoxybenzoyl chloride: A precursor in the synthesis of the target compound, known for its reactivity and use in various organic reactions.
2,3-Dimethoxybenzoic acid: Another related compound used in the synthesis of benzamide derivatives with antioxidant and antibacterial properties.
3,4,5-Trimethoxybenzoyl chloride: A similar compound with additional methoxy groups, used in the synthesis of complex organic molecules.
These comparisons highlight the unique structural features and reactivity of DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE, making it a valuable compound in scientific research.
Biological Activity
Dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure
The compound features a dithiole moiety and a quinoline derivative, which are known for their diverse biological properties. Its structure can be summarized as follows:
- Chemical Formula : C20H22N2O6S2
- Molecular Weight : 454.53 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) evaluated the compound's activity against a panel of 60 cancer cell lines. The results showed varying levels of growth inhibition across different types of cancers. Notably:
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 | 92.48 |
| CCRF-CEM | 92.77 |
| K-562 | 92.90 |
| SF-539 | 92.74 |
Antibacterial and Antifungal Activities
Compounds containing similar structural motifs have also been reported to possess antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .
The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. The presence of the quinoline ring is particularly notable for its role in modulating enzymatic activities linked to cancer cell survival .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Properties : A study published in Molecules detailed the synthesis and evaluation of related quinoline derivatives against cancer cell lines. The findings underscored the importance of structural modifications in enhancing anticancer activity .
- Antibacterial Efficacy : Another study focused on derivatives of dithiole compounds demonstrated significant antibacterial activity against multi-drug resistant strains, suggesting that modifications to the dithiole structure could yield potent therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
